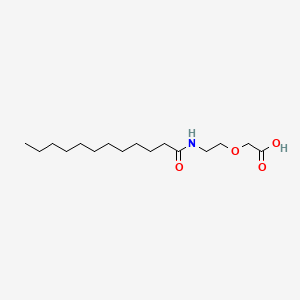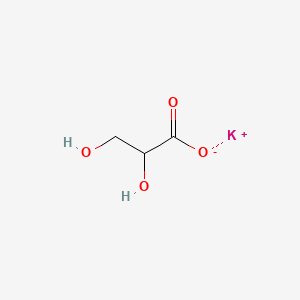
Potassium glycerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium glycerate is a chemical compound formed by the reaction of glycerin (glycerol) with potassium hydroxide. It is a potassium salt of glyceric acid and is known for its applications in various fields, including construction, electronics, medicine, and as a catalyst in biodiesel production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium glycerate is typically synthesized by heating a mixture of glycerin and potassium hydroxide. The reaction involves the following steps:
Mixing: Glycerin and potassium hydroxide are mixed in a specific molar ratio.
Heating: The mixture is heated to a temperature of around 145°C while being agitated.
Reaction Time: The heating and agitation are maintained for approximately 4 hours to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The concentration of this compound in the final product can reach up to 75.77% under optimal conditions .
Chemical Reactions Analysis
Types of Reactions: Potassium glycerate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form potassium tartronate and other oxidized products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions where the glycerate ion is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Requires reducing agents like sodium borohydride.
Substitution: Can involve various reagents depending on the desired product.
Major Products Formed:
Oxidation: Potassium tartronate, mesoxalate, oxalate, glycolate, and formate.
Reduction: Reduced forms of glycerate.
Substitution: Various substituted glycerates depending on the reagents used.
Scientific Research Applications
Potassium glycerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in transesterification processes.
Biology: Employed in studies involving enzyme stabilization and protein protection.
Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.
Industry: Utilized in the production of biodiesel, special fats, and as a stabilizer in construction materials.
Mechanism of Action
The mechanism of action of potassium glycerate involves its interaction with various molecular targets and pathways:
Enzyme Stabilization: this compound can stabilize enzymes by preventing their denaturation and aggregation under stress conditions.
Protein Protection: It acts as a thermoprotectant, increasing the melting temperature of proteins and protecting them from heat-induced inactivation.
Comparison with Similar Compounds
Potassium glycerate can be compared with other similar compounds such as:
Mannosylglycerate: Known for its superior enzyme stabilization properties.
Glucosylglycerol: Another effective enzyme stabilizer.
Glycerol: Commonly used but less effective in enzyme stabilization compared to this compound.
Glucose: Provides some protection but is less effective than this compound.
Uniqueness: this compound stands out due to its high efficiency in enzyme stabilization and its versatility in various applications, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
43110-90-3 |
|---|---|
Molecular Formula |
C3H5KO4 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
potassium;2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.K/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
SYGDCNJESIQXKS-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C(=O)[O-])O)O.[K+] |
Related CAS |
473-81-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




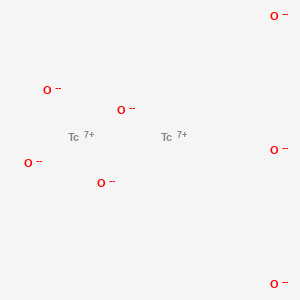
![acetyloxy-[6-(acetyloxymercurio)-9-oxabicyclo[3.3.1]nonan-2-yl]mercury](/img/structure/B15176582.png)
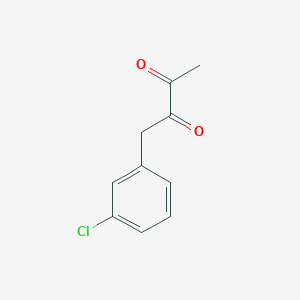

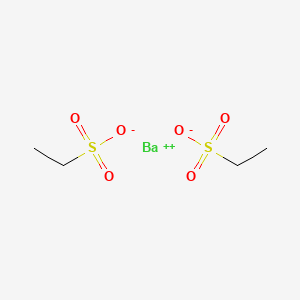
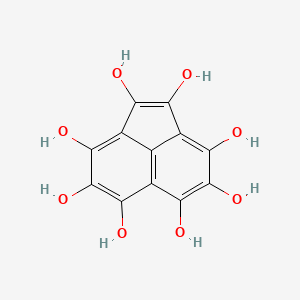
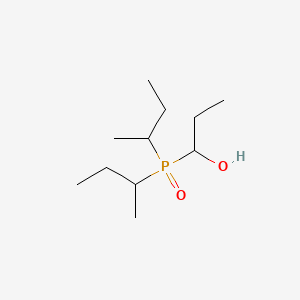
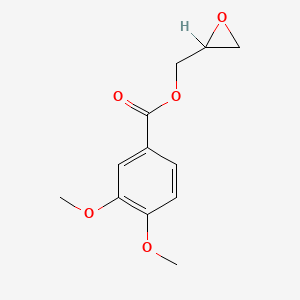

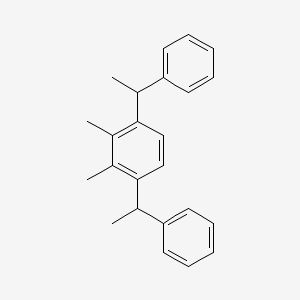
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
